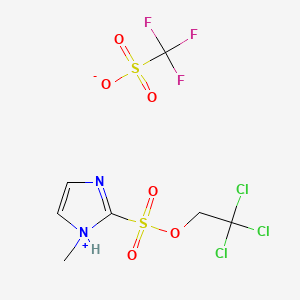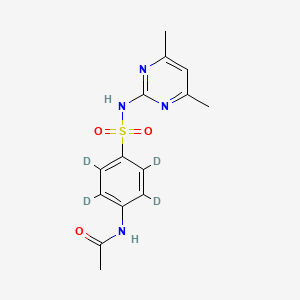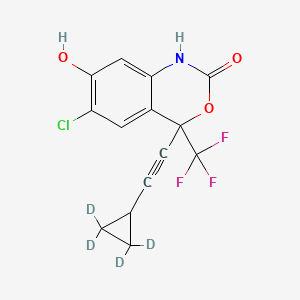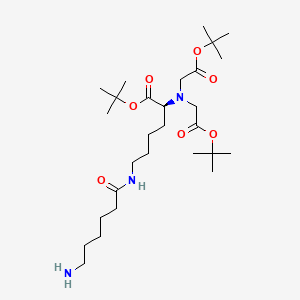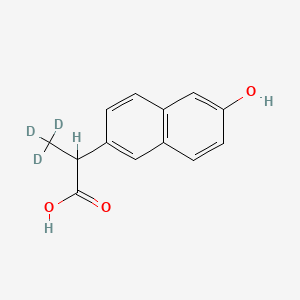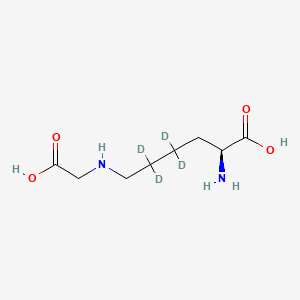
Nepsilon-(1-Carboxymethyl)-L-lysine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nepsilon-(1-Carboxymethyl)-L-lysine, also known as CML, is a nonenzymatic chemical modification of lysine residues, which is a result of glycation and oxidation reactions . It is a major immunological epitope detected in the tissue proteins of diabetic patients .
Synthesis Analysis
CML is produced by the oxidative modification of glycated proteins during oxidative stress . It has been observed to be elevated in subjects suffering from a multitude of chronic disease states, and accumulation of these compounds may be related to the pathophysiology of disease progression and aging .Molecular Structure Analysis
The molecular formula of CML is C8 H16 N2 O4 . The IUPAC name is (2S)-2-amino-6-(carboxymethylamino)hexanoic acid .Chemical Reactions Analysis
CML is a stable compound that is a result of glycation and oxidation reactions . It is used to study the impact of glycation on protein-protein interactions and cellular signaling pathways .Physical And Chemical Properties Analysis
CML has a molecular weight of 204.22 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Formation Under Alkaline Conditions
Nepsilon-(carboxymethyl)lysine (CML) forms by oxidative cleavage of Amadori products and is notably accelerated under alkaline conditions. This was demonstrated through the incubation of glycated human serum albumin in alkaline environments, leading to CML formation, which has implications for understanding glycation processes in various biological contexts (Nagai et al., 1998).
Role in Aging and Disease
CML and similar compounds, such as Nepsilon-(carboxyethyl)lysine (CEL), accumulate in long-lived tissue proteins with age and are implicated in aging and diseases like diabetes and atherosclerosis. Their formation from reactions with sugars and ascorbate is a key area of study, providing insights into the aging process at the molecular level and the development of age-related diseases (Ahmed et al., 1997).
Involvement in Peritoneal Dialysis
Studies have indicated a relationship between CML, CEL, and vascular cell adhesion molecule-1 in the context of peritoneal dialysis. This relationship is linked to residual renal function and peritoneal glucose prescription, which can inform clinical practices in managing peritoneal dialysis patients (van de Kerkhof et al., 2004).
Application in Polymer Science
Nepsilon-substituted poly(L-lysine) demonstrates potential in creating bio-inspired hybrid fibers, showing applications in materials science. The enzymatic cross-linking of these compounds can lead to new materials with enhanced mechanical strengths, inspired by biological processes (Tonegawa et al., 2004).
Role in Multiple Sclerosis
Research has shown increased AGE and RAGE (receptor for AGE) immunostaining in the hippocampi of multiple sclerosis patients. This finding aligns with similar studies in Alzheimer's disease, suggesting a potential role of CML in the pathogenesis of neurological conditions (Sternberg et al., 2011).
Implications in Type 1 Diabetes
Studies indicate that serum levels of CML are elevated in patients with type 1 diabetes, even at early stages of the disease. This elevation precedes the development of vascular complications, making it a potential biomarker for monitoring the progression of diabetes (Berg et al., 1998).
Diagnostic Marker for Liver Cirrhosis
CML levels in serum are significantly higher in patients with chronic liver diseases and correlate with the stage of liver cirrhosis. This makes it a supplementary diagnostic marker for assessing the severity of liver cirrhosis (Yagmur et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXSIDPKKIEIMI-WCEGGVOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669796 |
Source


|
| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nepsilon-(1-Carboxymethyl)-L-lysine-d4 | |
CAS RN |
936233-18-0 |
Source


|
| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


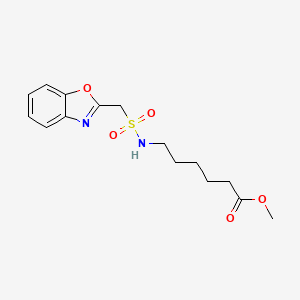
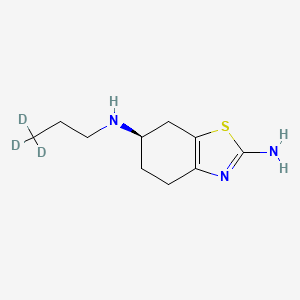

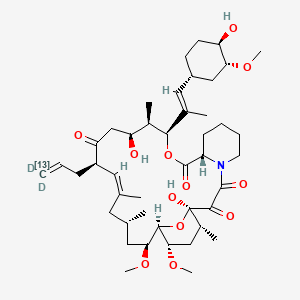
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
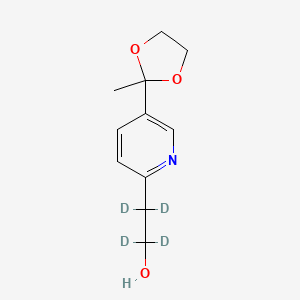
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
